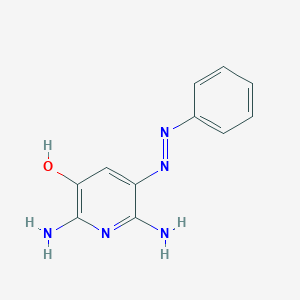

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

概要

説明

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a chemical compound known for its unique structure and properties. It is a metabolite of phenazopyridine, a drug commonly used to alleviate urinary tract pain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine typically involves the diazotization of aniline derivatives followed by coupling with pyridine derivatives. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline and pyridine derivatives.

Substitution: The amino and hydroxyl groups on the pyridine ring can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aniline and pyridine derivatives.

Substitution: Various substituted pyridine compounds.

科学的研究の応用

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, phenazopyridine.

Medicine: Investigated for its potential therapeutic effects and as a metabolite of phenazopyridine, which is used to treat urinary tract pain.

Industry: Utilized in the production of dyes and pigments due to its azo structure

作用機序

The mechanism of action of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is closely related to its parent compound, phenazopyridine. It is believed to act as a kinase inhibitor, affecting various cellular pathways, including mitogen-activated protein kinases, cyclin-dependent kinases, and AKT pathway kinases. These interactions can influence cellular differentiation and autophagy .

類似化合物との比較

Similar Compounds

Phenazopyridine: The parent compound, used for urinary tract pain relief.

2,6-Diamino-3-(phenylazo)pyridine: A structurally similar compound with slight variations in functional groups.

Uniqueness

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and amino groups at the 2 and 6 positions make it particularly reactive and versatile in various chemical reactions .

生物活性

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is an organic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an azo group and multiple amino and hydroxy substituents, contributing to its reactivity and biological properties.

Chemical Structure

The chemical formula of this compound is CHNO. Its structural features include:

- Amino Groups : Two amino (-NH) groups at the 2 and 6 positions.

- Hydroxy Group : One hydroxy (-OH) group at the 5 position.

- Azo Group : A phenylazo (-N=N-) group attached to the 3 position.

This combination of functional groups allows for diverse interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | 15 |

| Escherichia coli | 75 µg/mL | 12 |

| Pseudomonas aeruginosa | 100 µg/mL | 10 |

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The results indicate that it can induce apoptosis in these cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Efficacy

In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to significantly inhibit tumor growth in vivo in xenograft models.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated a significant ability to scavenge free radicals, indicating potential protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.

- Signal Transduction Modulation : It could alter signaling pathways related to apoptosis and cellular stress responses.

特性

IUPAC Name |

2,6-diamino-5-phenyldiazenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c12-10-8(6-9(17)11(13)14-10)16-15-7-4-2-1-3-5-7/h1-6,17H,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBZFKYOQZLANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006694 | |

| Record name | 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86271-56-9 | |

| Record name | 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086271569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key metabolic differences in Phenazopyridine between rats and humans?

A1: Research indicates significant species variation in PAP metabolism between rats and humans []. While 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (5-OHPAP) is the major urinary metabolite in humans, rats primarily excrete N-acetyl-4-aminophenol (NAPA) []. This difference is likely due to the higher concentration of gastrointestinal bacteria in rats, which contribute significantly to the azo bond cleavage of PAP [].

Q2: Could you elaborate on the role of the liver in the metabolism of Phenazopyridine?

A2: While gastrointestinal bacteria are implicated in the azo bond reduction of PAP, the liver represents another potential site for this metabolic process []. Studies using isolated rat hepatocytes provide insights into the hepatic metabolism of PAP [], highlighting the complexity of its metabolic pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。